molecular formula C8H15NO2 B555389 (S)-2-Amino-3-cyclopentylpropanoic acid CAS No. 99295-82-6

(S)-2-Amino-3-cyclopentylpropanoic acid

Cat. No. B555389
CAS RN: 99295-82-6
M. Wt: 157,21 g/mole
InChI Key: KDYAKYRBGLKMAK-ZETCQYMHSA-N
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Description

(S)-2-Amino-3-cyclopentylpropanoic acid, also known as (S)-ACPA, is an organic compound that has been the subject of increasing research in recent years. This versatile compound is of great interest to scientists due to its unique structure and potential applications.

Scientific Research Applications

Protein Stability Studies

(S)-2-Amino-3-cyclopentylpropanoic acid has been utilized in the study of protein stability. Mendel et al. (1992) used unnatural amino acid mutagenesis to probe protein stability, employing this compound among others. This research highlighted the influence of side chain structure on protein stability, taking into account factors like hydrophobicity, packing density, and conformational entropy (Mendel et al., 1992).

Enzymatic Synthesis

This compound has been involved in enzymatic synthesis studies. For instance, Chen et al. (2011) explored enzymatic routes for synthesizing (S)-2-amino-3-(6-o-tolylpyridin-3-yl)propanoic acid, a key intermediate for antidiabetic drugs. This study demonstrates the potential of this compound in the synthesis of medically relevant compounds (Chen et al., 2011).

Role in Neurotoxicity Studies

Research has also focused on similar compounds, like 2-amino-3-(methylamino)propanoic acid (BMAA), which is linked to neurotoxicity. Duncan et al. (1991) and Duncan et al. (1992) investigated the pharmacokinetics, oral bioavailability, and blood-brain barrier permeability of BMAA in rats. These studies provide insights into the potential neurotoxic effects of related amino acids, including this compound (Duncan et al., 1991), (Duncan et al., 1992).

Inhibition and Biological Activity

Additional studies have focused on the synthesis and biological activity of derivatives of similar amino acids. For example, Saad and Moustafa (2011) synthesized S-glycosyl and S-alkyl derivatives of certain triazinone compounds, evaluating their anticancer activities. These studies contribute to understanding the potential biomedical applications of compounds structurally related to this compound (Saad & Moustafa, 2011).

properties

IUPAC Name

(2S)-2-amino-3-cyclopentylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-7(8(10)11)5-6-3-1-2-4-6/h6-7H,1-5,9H2,(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYAKYRBGLKMAK-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426467
Record name (S)-2-Amino-3-cyclopentylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99295-82-6
Record name (S)-2-Amino-3-cyclopentylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the introduction of (S)-2-Amino-3-cyclopentylpropanoic acid at position 133 in T4 lysozyme affect the protein's stability compared to the wild-type leucine?

A1: Research indicates that substituting the wild-type leucine at position 133 in T4 lysozyme with this compound can influence the protein's stability. The specific impact on stability depends on several factors, including packing density and side chain conformational entropy. [, ] While the cyclopentyl group of this compound can enhance packing density compared to leucine, the conformational entropy changes associated with this substitution can counteract the stabilizing effect of improved packing. [] Computational studies utilizing free energy perturbation methods predicted that this substitution would decrease the enzyme's stability. []

Q2: What is the rationale for using unnatural amino acids like this compound to study protein stability?

A2: Unnatural amino acids, including this compound, serve as valuable tools for investigating the intricate relationship between protein structure and stability. [] By systematically replacing natural amino acids with carefully chosen unnatural counterparts, researchers can isolate and evaluate the impact of specific structural features, such as side chain size, hydrophobicity, and conformational flexibility, on the overall stability of the protein. This approach allows for a deeper understanding of the forces that govern protein folding and stability.

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